2-(2-Thienyl)alanine
Overview
Description
2-(2-Thienyl)alanine is an unnatural amino acid that features a thiophene ring attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)alanine can be achieved through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of orthogonally protected iodoalanines with thiophene derivatives
Another method involves the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring reagents to synthesize 2-aminothiophenes from linear alkynyl nitriles . This approach provides a straightforward route to obtain this compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)alanine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiophene ring can be reduced to form dihydrothiophenes using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
2-(2-Thienyl)alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins
Biology: It is employed in the study of enzyme-substrate interactions and protein engineering. The incorporation of this compound into proteins can provide insights into the role of specific amino acids in enzymatic activity.
Medicine: It has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its unique structural properties can enhance the pharmacokinetic and pharmacodynamic profiles of peptide drugs.
Industry: It is used in the development of novel materials and catalysts. The thiophene ring imparts unique electronic properties to the compound, making it suitable for use in organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)alanine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes such as phenylalanine hydroxylase . By binding to the active site of the enzyme, it prevents the conversion of phenylalanine to tyrosine, thereby modulating metabolic pathways.
Comparison with Similar Compounds
2-(2-Thienyl)alanine can be compared with other similar compounds, such as:
3-(2-Thienyl)-L-alanine: This compound features the thiophene ring attached at the 3-position of the alanine backbone.
β-(2-Thienyl)-D-alanine: This compound is the D-enantiomer of this compound and has been studied for its inhibitory properties on phenylalanine hydroxylase.
The uniqueness of this compound lies in its specific structural configuration, which allows for distinct interactions with biological targets and unique applications in various fields.
Properties
IUPAC Name |
2-amino-2-thiophen-2-ylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXMNZLSBCANRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277743 | |
Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-87-2 | |
Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6332-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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